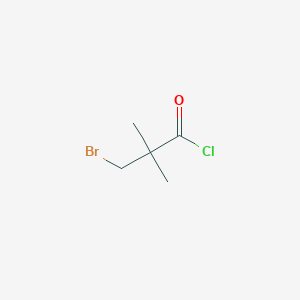
2-Methyl-5-hexenenitrile
Übersicht
Beschreibung
2-Methyl-5-hexenenitrile, also known as 2-Methyl-5-hexen-1-nitrile, is an organic compound with the chemical formula C7H11N. It is a clear, colorless to pale yellow liquid with a pungent odor. This compound is widely used in the chemical industry as a flavor and fragrance agent, as well as a starting material for the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Degradation of Explosives
- Degradation of RDX Explosive : A study by Naja et al. (2008) explored the degradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a common soil and water contaminant at military facilities, using zerovalent iron nanoparticles. This research is significant for environmental remediation, particularly at sites affected by military activities (Naja et al., 2008).
Catalytic Reactions
- Hydrocyanation of Hexene-1 : Taylor and Swift (1972) studied the hydrocyanation of hexene-1 to heptanenitrile and 2-methylhexanenitrile using Lewis acid promoted Ni(0) phosphite complexes. This research contributes to the field of organic synthesis and catalysis (Taylor & Swift, 1972).
Photocatalysis and Heavy Metal Ion Adsorption
- Carbon Nitrides for Photocatalysis and Adsorption : A 2017 study by Tan et al. examined the synthesis of carbon nitrides (CNx) with coral reef-like microstructures for photocatalysis and heavy metal ion adsorption. These materials demonstrated enhanced adsorption capacities for various pollutants and could have implications for environmental cleanup and sustainable chemistry (Tan et al., 2017).
Biological Degradation of Explosives
- Biodegradation of RDX by Bacteria : Binks et al. (1995) identified a bacterium, Stenotrophomonas maltophilia PB1, capable of using RDX as a sole nitrogen source. This finding is crucial for bioremediation strategies aimed at detoxifying environments contaminated with explosives (Binks et al., 1995).
Catalytic Isomerization
- Isomerization of 2-Methyl-3-butenenitrile : A study conducted by Acosta-Ramírez et al. (2008) explored the catalytic isomerization of 2-methyl-3-butenenitrile, providing insights into the chemical transformations and synthesis of various compounds (Acosta-Ramírez et al., 2008).
Biomedical Applications
- MXenes for Biomedical Applications : Huang et al. (2018) reviewed advances in biomedical applications of MXenes, demonstrating their potential in biosensors, antibacterial materials, bioimaging probes, and therapeutics. This research highlights the interface of materials science and medicine (Huang et al., 2018).
Wirkmechanismus
Mode of Action
For instance, 1° benzylic halides typically react via an SN2 pathway .
Biochemical Pathways
Given its potential to undergo nucleophilic substitution reactions, it may influence various metabolic pathways involving enzymes that catalyze these types of reactions .
Action Environment
The action, efficacy, and stability of 2-Methylhex-5-enenitrile can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules that can react with or otherwise affect 2-Methylhex-5-enenitrile .
Eigenschaften
IUPAC Name |
2-methylhex-5-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-3-4-5-7(2)6-8/h3,7H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLQODBTEPJISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337532 | |
| Record name | 2-Methyl-5-hexenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-hexenenitrile | |
CAS RN |
30316-00-8 | |
| Record name | 2-Methyl-5-hexenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,11aalpha)-1alpha,5alpha-Methanodecahydro-2H-pyrido[1,2-a][1,5]diazocine](/img/structure/B1654918.png)
![(1E,2E)-bis[1-(biphenyl-4-yl)ethylidene]hydrazine](/img/structure/B1654919.png)






![2,7,7-Trimethyl-5-azabicyclo[4.1.1]octan-4-one](/img/structure/B1654929.png)



